(2S)-2-[(2-Methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
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Description
(2S)-2-[(2-Methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid is a useful research compound. Its molecular formula is C13H25NO5 and its molecular weight is 275.345. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques and Applications
- Novel Synthesis Approaches : Research has developed efficient and simple synthesis methods for N-substituted 1,3-oxazinan-2-ones, showcasing the potential for creating chiral products such as (2S)-2-(2-oxo-1,3-oxazinan-3-yl)propanoic acid using L-Alanine as the amino component (Trifunović et al., 2010).
- Innovations in Material Science : The compound's derivative, 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid, has been used as a photolabile protecting group for optical gating in nanofluidic devices, illustrating its utility in the development of light-induced controlled release and sensing applications (Ali et al., 2012).
Mechanistic Insights and Chemical Properties
- Catalytic Conversion Studies : Investigations into the catalytic conversion of 2,3-butanediol to butenes have provided insights into reaction kinetics and the roles of acid and metal sites, highlighting the importance of understanding the underlying mechanisms for optimizing industrial chemical processes (Zheng et al., 2018).
- Enzyme Inhibition Studies : Derivatives of this compound have shown significant results in enzyme inhibitory activities against human carbonic anhydrase isoenzymes, suggesting potential for therapeutic applications and the design of new inhibitors (Oktay et al., 2016).
Biocatalysis and Selective Reactions
- Selective Transesterification Reactions : The compound has been implicated in studies showing highly selective biocatalytic transesterification reactions, demonstrating its relevance in organic synthesis and the pharmaceutical industry (Kumar et al., 2015).
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO5/c1-12(2,3)18-9(10(15)16)7-8-14-11(17)19-13(4,5)6/h9H,7-8H2,1-6H3,(H,14,17)(H,15,16)/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POUPAUUECNTULF-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(CCNC(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)O[C@@H](CCNC(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.